(3E)-4,8-dimethyl-3,7-nonadien-1-ol
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Overview
Description
(3E)-4,8-dimethyl-3,7-nonadien-1-ol is an organic compound that belongs to the class of terpenoids. It is a naturally occurring alcohol found in various plants and is known for its distinctive aroma. This compound plays a significant role in the field of organic chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4,8-dimethyl-3,7-nonadien-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a suitable aldehyde or ketone, which is then reacted with a Grignard reagent to form the desired alcohol. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve biocatalytic processes. These methods utilize enzymes to catalyze the conversion of precursor molecules into the target compound. This approach is advantageous due to its high selectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(3E)-4,8-dimethyl-3,7-nonadien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction converts the alcohol group into a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3E)-4,8-dimethyl-3,7-nonadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in plant signaling and defense mechanisms.
Medicine: Research has shown potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the formulation of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (3E)-4,8-dimethyl-3,7-nonadien-1-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
(3E)-4,8-dimethyl-1,3,7-nonatriene: Similar in structure but lacks the hydroxyl group.
(3E,7E)-homofarnesol: Another terpenoid with a similar backbone but different functional groups.
Uniqueness
(3E)-4,8-dimethyl-3,7-nonadien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
459-88-1 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(3E)-4,8-dimethylnona-3,7-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8,12H,4-5,7,9H2,1-3H3/b11-8+ |
InChI Key |
DFZMKOVWHYSLQF-DHZHZOJOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCO)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCO)C)C |
Origin of Product |
United States |
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